molecular formula C17H15NO4 B15151409 (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one

(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one

Cat. No.: B15151409
M. Wt: 297.30 g/mol
InChI Key: JGSMCYNBVCGIHC-UHFFFAOYSA-N
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Description

RPI-1 is a competitive, potent ATP-dependent Ret kinase inhibitor. It is known for its ability to inhibit c-Met, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration. This compound has shown significant potential in cancer research due to its antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

RPI-1 can be synthesized through a multi-step process involving the condensation of 5,6-dimethoxyindole-2,3-dione with 4-hydroxybenzaldehyde. The reaction typically requires a base such as sodium hydroxide and is carried out in an organic solvent like ethanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of RPI-1 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

RPI-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

RPI-1 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying kinase inhibition and enzyme kinetics.

    Biology: Employed in cell signaling studies to understand the role of Ret and c-Met in cellular processes.

    Medicine: Investigated for its potential in cancer therapy, particularly in targeting thyroid and lung cancers.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

RPI-1 exerts its effects by inhibiting the ATP-binding site of Ret kinase, thereby preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, including the PLCgamma, ERKs, and AKT pathways, leading to reduced cell proliferation and increased apoptosis. Additionally, RPI-1 inhibits c-Met phosphorylation at Tyr1234/Tyr1235, further contributing to its antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RPI-1 is unique due to its dual inhibition of Ret and c-Met, making it particularly effective in cancers where both kinases are implicated. Its ability to disrupt multiple signaling pathways simultaneously provides a broader therapeutic potential compared to other kinase inhibitors .

Properties

IUPAC Name

3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-21-15-8-12-13(7-10-3-5-11(19)6-4-10)17(20)18-14(12)9-16(15)22-2/h3-9,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSMCYNBVCGIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC3=CC=C(C=C3)O)C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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